3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features a combination of several heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine-2-carbonitrile involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, the attachment of the piperidine ring, and the final coupling with the pyrazine-2-carbonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazines: Share the imidazo[1,2-b]pyridazine core.
Piperidine derivatives: Contain the piperidine ring.
Pyrazine derivatives: Feature the pyrazine moiety
Uniqueness
What sets 3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine-2-carbonitrile apart is the specific combination of these structural elements, which may confer unique biological and chemical properties not found in other compounds.
Properties
Molecular Formula |
C21H25N7O |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C21H25N7O/c1-21(2,3)17-13-28-18(25-17)4-5-19(26-28)29-14-15-6-10-27(11-7-15)20-16(12-22)23-8-9-24-20/h4-5,8-9,13,15H,6-7,10-11,14H2,1-3H3 |
InChI Key |
JAUMPZHEIOFQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=CN=C4C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.